molecular formula C11H11N3O B049829 4-(1H-pyrrol-1-yl)benzohydrazide CAS No. 112575-84-5

4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B049829
CAS No.: 112575-84-5
M. Wt: 201.22 g/mol
InChI Key: GPXSNEVNUORJCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 4-pyrrol-1-ylbenzoic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in ethanol as a solvent, with a few drops of glacial acetic acid added to catalyze the process . The mixture is refluxed for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Properties

IUPAC Name

4-pyrrol-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXSNEVNUORJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397517
Record name 4-(1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112575-84-5
Record name 4-Pyrrol-1-ylbenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112575-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 4-(1H-pyrrol-1-yl)benzohydrazide derivatives interact with their biological targets to exert their antibacterial and antitubercular effects?

A: Research suggests that this compound derivatives can act as dual inhibitors of enoyl ACP reductase (ENR) and dihydrofolate reductase (DHFR) []. These enzymes are crucial for bacterial survival and growth. ENR is involved in fatty acid biosynthesis, which is essential for cell wall formation, while DHFR participates in folate metabolism, necessary for DNA synthesis. By inhibiting these enzymes, these compounds can effectively disrupt bacterial growth and proliferation. Molecular docking studies have revealed that these compounds bind to the active sites of both ENR and DHFR, forming key interactions that contribute to their inhibitory activity [].

Q2: How does the structure of this compound derivatives influence their biological activity?

A: While specific structural data is not provided in the abstracts, the research highlights that modifications to the this compound scaffold, such as the addition of various substituents on the phenyl ring, can significantly impact its biological activity []. These structural modifications likely influence the compounds' binding affinity to ENR and DHFR, thereby affecting their inhibitory potency. This structure-activity relationship understanding is crucial for designing and optimizing novel derivatives with improved antibacterial and antitubercular properties.

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